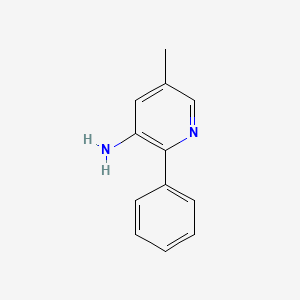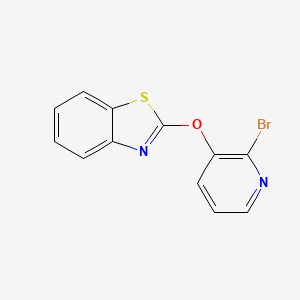
5-Methyl-2-phenylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a phenyl group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridin-3-amine typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often utilize large-scale reactors and continuous flow processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amine derivatives.
Applications De Recherche Scientifique
5-Methyl-2-phenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and methyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
- 3-Amino-6-methyl-4-phenylpyridine-2(1H)-one
- 3-Amino-5-nitropyridine
- 2-Amino-3-nitropyridine
Comparison: 5-Methyl-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-methyl-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
Clé InChI |
CIKLTWHUOLLDMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















